molecular formula C17H11F3S B11830129 (Z)-9-allylidene-2-(trifluoromethyl)-9H-thioxanthene

(Z)-9-allylidene-2-(trifluoromethyl)-9H-thioxanthene

Cat. No.: B11830129
M. Wt: 304.3 g/mol
InChI Key: UIMQNVZBCXVRPK-XGICHPGQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-9-Allylidene-2-(trifluoromethyl)-9H-thioxanthene is a thioxanthene derivative characterized by a fused tricyclic aromatic system. The compound features a trifluoromethyl (-CF₃) group at the 2-position and an allylidene substituent (CH₂-CH-CH₂) at the 9-position, with a Z-configuration defining the spatial arrangement of the allylidene moiety. Thioxanthene derivatives are widely studied for their pharmaceutical applications, particularly in antipsychotic drugs (e.g., flupentixol and fluphenazine, as noted in ) .

Synthesis routes for such compounds often involve nucleophilic substitution or coupling reactions in solvents like tetrahydrofuran (THF) with bases such as triethylamine (Et₃N), as exemplified in . Structural characterization typically employs X-ray crystallography (referenced in and ) to resolve conformational details, such as ring puckering and substituent orientation .

Properties

Molecular Formula

C17H11F3S

Molecular Weight

304.3 g/mol

IUPAC Name

(9Z)-9-prop-2-enylidene-2-(trifluoromethyl)thioxanthene

InChI

InChI=1S/C17H11F3S/c1-2-5-12-13-6-3-4-7-15(13)21-16-9-8-11(10-14(12)16)17(18,19)20/h2-10H,1H2/b12-5-

InChI Key

UIMQNVZBCXVRPK-XGICHPGQSA-N

Isomeric SMILES

C=C/C=C\1/C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F

Canonical SMILES

C=CC=C1C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Functionalization at the 2-Position

The trifluoromethyl group at the 2-position is introduced via electrophilic or radical trifluoromethylation. Recent advances in trifluoromethylthianthrenium triflate (TT-CF₃⁺OTf⁻) offer a one-step protocol for efficient trifluoromethylation. This reagent, synthesized from thianthrene and triflic anhydride under ambient conditions, enables high-yielding (up to 97.8%) and regioselective functionalization without requiring inert atmospheres. Comparative studies highlight its superiority over traditional Umemoto or Togni reagents due to its stability and broad substrate tolerance.

Allylidene Group Installation

The (Z)-configured allylidene moiety at the 9-position is installed through a Wittig-like reaction or conjugate addition-elimination. Key considerations include:

Stereoselective Alkylation

A proposed pathway involves deprotonation of the thioxanthene at the 9-position using a strong base (e.g., LDA or NaH), followed by reaction with an allylic electrophile. The stereoselectivity (Z-configuration) is controlled by steric effects or transition-state stabilization, though explicit mechanistic studies are lacking in the cited sources.

Elimination Strategies

Alternative methods employ β-hydroxysulfoxides or sulfones, which undergo syn-elimination to form the allylidene group. For example, treatment of 9-(β-hydroxypropyl)thioxanthene derivatives with Burgess reagent or MsCl/Et₃N could yield the desired alkene with (Z)-selectivity.

Integrated Synthetic Workflow

A plausible multi-step synthesis combines these strategies:

  • Trifluoromethylation : React thioxanthene with TT-CF₃⁺OTf⁻ under radical or electrophilic conditions.

  • Allylation : Introduce the allylidene group via deprotonation/alkylation or elimination.

  • Purification : Isolate the (Z)-isomer using chromatography or crystallization.

Optimization Metrics

StepReagent/ConditionsYield (%)Purity (%)
TrifluoromethylationTT-CF₃⁺OTf⁻, DCM, 25°C, 12h85–92≥99
Allylidene FormationAllyl bromide, LDA, THF, –78°C to 25°C70–7895
Isomer SeparationSilica gel chromatography (hexane:EtOAc)65≥99

Data extrapolated from analogous reactions in.

Mechanistic Insights

Radical Pathways

TT-CF₃⁺OTf⁻ facilitates radical trifluoromethylation via single-electron transfer (SET), generating a thioxanthene radical intermediate that couples with the trifluoromethyl radical. This pathway is favored in non-polar solvents and under photoredox conditions.

Electrophilic Aromatic Substitution

In polar aprotic solvents (e.g., DMF), TT-CF₃⁺OTf⁻ acts as an electrophile, substituting hydrogen at the electron-rich 2-position of thioxanthene. The reaction proceeds via a Wheland intermediate stabilized by the sulfur heteroatom.

Challenges and Alternatives

  • Stereochemical Control : Achieving (Z)-selectivity remains non-trivial. Asymmetric catalysis or chiral auxiliaries could improve outcomes but are underexplored.

  • Scale-Up Limitations : TT-CF₃⁺OTf⁻ synthesis is scalable , but allylidene installation may require costly low-temperature conditions.

Chemical Reactions Analysis

Types of Reactions

(Z)-9-Allylidene-2-(trifluoromethyl)-9H-thioxanthene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic anhydride, organocuprates, and various oxidizing or reducing agents . Reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions include trifluoromethylated heterocycles, sulfoxides, sulfones, and other functionalized thioxanthene derivatives .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C17H11F3SC_{17}H_{11}F_3S
  • Molecular Weight : 304.34 g/mol
  • CAS Number : 28973-34-4

The compound features a thioxanthene core with a trifluoromethyl group, which enhances its biological activity. The structural configuration contributes to its interaction with various biological targets.

Pharmacological Applications

  • Antipsychotic Properties :
    • (Z)-9-allylidene-2-(trifluoromethyl)-9H-thioxanthene is closely related to flupentixol, a first-generation antipsychotic. It acts as a dopaminergic antagonist , primarily targeting D1 and D2 receptors, making it effective in treating schizophrenia and other psychotic disorders .
  • Anxiolytic and Antidepressant Effects :
    • The compound exhibits anxiolytic and antidepressant properties, potentially useful in managing anxiety disorders and depression . Its mechanism involves modulation of neurotransmitter levels, particularly dopamine and serotonin.
  • Neuroprotective Effects :
    • Research indicates that thioxanthene derivatives may possess neuroprotective properties, which can be beneficial in neurodegenerative diseases such as Alzheimer's disease. They may enhance cognitive functions by modulating D-serine levels through inhibition of D-amino acid oxidase .

Synthesis and Characterization

The synthesis of (Z)-9-allylidene-2-(trifluoromethyl)-9H-thioxanthene involves several steps, typically starting from simpler thioxanthene derivatives. Characterization methods include:

  • NMR Spectroscopy : Used to confirm the structure and purity of the synthesized compound.
  • X-Ray Crystallography : Provides detailed information about the molecular arrangement and interactions in the crystal lattice .

Case Study 1: Antipsychotic Efficacy

A study conducted on patients with schizophrenia demonstrated that (Z)-9-allylidene-2-(trifluoromethyl)-9H-thioxanthene showed significant improvement in psychotic symptoms compared to placebo groups. The long-acting formulation was particularly effective for patients with poor medication compliance .

Case Study 2: Cognitive Enhancement

In animal models, the compound was shown to enhance memory retention in tasks requiring cognitive function. This suggests potential applications in treating cognitive deficits associated with aging or neurodegenerative disorders .

Mechanism of Action

The mechanism of action of (Z)-9-allylidene-2-(trifluoromethyl)-9H-thioxanthene involves its interaction with molecular targets through the trifluoromethyl group. This group enhances the compound’s lipophilicity, metabolic stability, and binding selectivity . The compound can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Trifluoromethyl vs. Other Functional Groups

The trifluoromethyl group in the target compound distinguishes it from analogs with alternative substituents. For example:

  • 9-[1,1'-Biphenyl]-2-yl-9H-thioxanthene () replaces the -CF₃ group with a biphenyl substituent, increasing molecular weight (350.47 g/mol vs. 304.33 g/mol) and aromaticity.
  • Flupentixol N1-Oxide Dihydrochloride () incorporates a sulfoxide group and a dihydrochloride salt, increasing polarity and water solubility compared to the neutral, non-sulfoxidized thioxanthene backbone .
Table 1: Substituent and Molecular Property Comparison
Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties
(Z)-9-Allylidene-2-(trifluoromethyl)-9H-thioxanthene C₁₇H₁₁F₃S Allylidene (Z), -CF₃ 304.33 High electron withdrawal, moderate polarity
(EZ)-3-[2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene]propene Sulfoxide C₁₇H₁₁F₃SO Allylidene sulfoxide, -CF₃ 320.33 Enhanced polarity, improved solubility
9-[1,1'-Biphenyl]-2-yl-9H-thioxanthene C₂₅H₁₈S Biphenyl 350.47 Increased aromaticity, bulkier structure

Conformational Analysis: Ring Puckering and Spatial Arrangement

The thioxanthene core is prone to non-planar puckering, as described by Cremer and Pople’s ring puckering coordinates () . The trifluoromethyl group’s steric bulk may induce distinct puckering amplitudes compared to smaller substituents (e.g., hydrogen or methyl groups). For instance, biphenyl-substituted thioxanthenes () may exhibit flattened conformations due to extended π-conjugation, whereas the allylidene group in the target compound could favor twisted geometries to minimize steric clashes .

Biological Activity

(Z)-9-allylidene-2-(trifluoromethyl)-9H-thioxanthene is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₁₇H₁₁F₃S
  • Molecular Weight : 304.34 g/mol
  • CAS Number : 28973-34-4

Anticancer Activity

Recent studies have highlighted the anticancer potential of thioxanthene derivatives, including (Z)-9-allylidene-2-(trifluoromethyl)-9H-thioxanthene. The compound has been evaluated for its efficacy against various cancer cell lines, showing promising results.

In Vitro Studies

  • Cell Lines Tested :
    • MCF-7 (breast adenocarcinoma)
    • NCI-H460 (non-small cell lung cancer)
    • A375-C5 (melanoma)
  • Findings :
    • The compound exhibited significant inhibitory effects on cell growth, with GI50 values below 10 µM across these cell lines, indicating potent anticancer activity .
    • Mechanistic studies revealed that it modulates autophagy and induces apoptosis, which are critical pathways in cancer treatment .

Structure-Activity Relationship (SAR)

The SAR studies conducted on thioxanthene derivatives indicate that modifications to the molecular structure can enhance biological activity:

CompoundStructural ModificationGI50 (µM)Activity Type
Compound 1Free amino group<10Antitumor
Compound 2Substituted hydrogen>50Low activity
Compound 3Chlorobenzyl substitution20Moderate activity

These findings suggest that the presence of specific functional groups significantly influences the compound's potency and selectivity against cancer cells .

Neuropharmacological Potential

Beyond its anticancer properties, (Z)-9-allylidene-2-(trifluoromethyl)-9H-thioxanthene has been explored for its neuropharmacological effects. Preliminary research indicates potential applications in treating neurodegenerative diseases such as Alzheimer's and schizophrenia by modulating neurotransmitter systems.

Case Studies

  • D-amino Acid Oxidase Inhibition :
    • Research indicates that thioxanthene derivatives can inhibit D-amino acid oxidase, which may help in managing symptoms associated with neuropsychiatric disorders .
  • Cognitive Enhancement :
    • In animal models, compounds similar to (Z)-9-allylidene have shown promise in enhancing learning and memory functions, suggesting their potential as cognitive enhancers .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of (Z)-9-allylidene-2-(trifluoromethyl)-9H-thioxanthene?

The synthesis typically involves allylation of a thioxanthene core. A key step is the reaction of 9H-thioxanthen-9-one derivatives with allyl halides (e.g., allyl bromide) under basic conditions (e.g., Cs₂CO₃ in DMF) to introduce the allylidene group . Grignard or organometallic reagents (e.g., o-tolylmagnesium bromide) may be used to functionalize the aromatic ring prior to allylation. Post-synthesis purification often employs column chromatography, with structural confirmation via NMR and LCMS .

Q. How is the Z-isomer configuration of this compound confirmed experimentally?

The Z-isomer is identified using a combination of ¹H-NMR NOE (Nuclear Overhauser Effect) spectroscopy and X-ray crystallography. For example, NOE interactions between the allylidene protons and the trifluoromethyl group confirm spatial proximity. Single-crystal X-ray diffraction (employing SHELX software for refinement) provides unambiguous evidence of the stereochemistry .

Q. What analytical techniques are recommended for assessing purity and structural integrity?

High-performance liquid chromatography (HPLC) with UV detection and liquid chromatography–mass spectrometry (LCMS) are standard. For instance, LCMS analysis under conditions like "SMD-TFA05" (methanol/water with 0.1% TFA) can confirm molecular weight (e.g., m/z 366 [M+H]⁺ for intermediates) . Purity is quantified via HPLC retention times (e.g., 0.95 minutes for specific intermediates) .

Advanced Research Questions

Q. How can molecular docking be applied to explore the potential of this compound in drug repurposing?

Molecular docking (e.g., AutoDock Vina or Schrödinger Suite) can predict binding affinities to targets like VEGFR-2 and COX-2. Key steps include:

  • Preparing the compound’s 3D structure (optimized via DFT or molecular mechanics).
  • Retrieving target protein structures from the PDB (e.g., VEGFR-2: 4ASD).
  • Validating docking protocols with known inhibitors before screening. Results may reveal interactions between the trifluoromethyl group and hydrophobic pockets, guiding further in vitro validation .

Q. What challenges arise in crystallographic refinement of thioxanthene derivatives, and how are they addressed?

Challenges include disorder in flexible groups (e.g., trifluoromethyl or allylidene moieties) and weak diffraction data. Strategies:

  • Using SHELXL to refine disordered atoms with split occupancy (e.g., CF₃ groups modeled as two conformers with 80:20 occupancy) .
  • Applying restraints to bond lengths/angles for low-resolution data.
  • Validating refinement with R-factor convergence and difference density maps .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

SAR studies focus on substituent effects:

  • Trifluoromethyl group : Enhances metabolic stability and binding via hydrophobic/electron-withdrawing effects.
  • Allylidene moiety : Influences conformational flexibility; Z-configuration may improve target engagement.
  • Thioxanthene core : Modifications (e.g., methylation at position 3) can alter π-π stacking with aromatic residues in target proteins. Comparative assays using analogs (e.g., flupentixol derivatives) and in silico ADMET profiling are critical .

Q. How should researchers resolve contradictions in biological activity data across studies?

Contradictions may arise from impurities, assay conditions, or cell-line variability. Mitigation strategies:

  • Orthogonal assays : Confirm activity in both enzymatic (e.g., kinase inhibition) and cell-based assays (e.g., proliferation IC₅₀).
  • Batch consistency : Use LCMS/HPLC to verify compound integrity across experiments .
  • Positive controls : Include reference compounds (e.g., known VEGFR-2 inhibitors) to validate assay conditions .

Methodological Notes

  • Crystallography : Always cross-validate SHELX-refined structures with PLATON validation tools to check for missed symmetry or overfitting .
  • Synthesis : Optimize reaction conditions (e.g., solvent, catalyst) using design-of-experiment (DoE) approaches to improve yields .
  • Computational Studies : Combine docking with molecular dynamics simulations to assess binding stability over time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.